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Compound of Interest

Compound Name: VPC01091.4

Cat. No.: B12368276 Get Quote

A Comparative Review of VPC01091.4: A Novel Anti-Inflammatory Agent Targeting TRPM7

VPC01091.4, a non-phosphorylatable analog of the multiple sclerosis drug FTY720

(fingolimod), has emerged as a potent inhibitor of the Transient Receptor Potential Melastatin 7

(TRPM7) ion channel. Unlike its parent compound, VPC01091.4 does not exert its effects

through sphingosine-1-phosphate (S1P) receptors, thus avoiding the S1P-mediated

lymphopenia associated with FTY720. This distinction positions VPC01091.4 as a promising

therapeutic candidate for inflammatory conditions where TRPM7 plays a crucial role,

independent of lymphocyte modulation. This guide provides a comparative analysis of

VPC01091.4 with related compounds, supported by experimental data from preclinical studies.

Comparative Efficacy of TRPM7 Inhibition
VPC01091.4 has been directly compared with another FTY720 analog, AAL-149, for its ability

to inhibit TRPM7 channel activity. Electrophysiological studies have demonstrated that

VPC01091.4 is a more potent inhibitor of TRPM7 currents.

Compound IC50 for TRPM7 Inhibition Reference

VPC01091.4 0.665 µM [1]

FTY720 0.72 µM [2]

Sphingosine 0.59 µM [2]
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In Vitro Anti-Inflammatory Effects
The anti-inflammatory properties of VPC01091.4 have been assessed by measuring its ability

to suppress the production of pro-inflammatory cytokines in macrophages stimulated with

lipopolysaccharide (LPS). In these studies, VPC01091.4 demonstrated a significant reduction

in the expression of Interleukin-1β (IL-1β).

Treatment
IL-1β Expression
(relative to LPS
control)

Cell Type Reference

LPS + VPC01091.4 (5

µM)
Significantly reduced

RAW 264.7

macrophages
[2]

LPS + VPC01091.4

(10 µM)
Significantly reduced

RAW 264.7

macrophages, BV-2

microglia, Alveolar

macrophages

[1][2]

LPS + AAL-149 (10

µM)
Significantly reduced

RAW 264.7

macrophages
[2]

In Vivo Anti-Inflammatory Efficacy in an
Endotoxemia Model
In a mouse model of sublethal endotoxemia induced by LPS, co-administration of VPC01091.4
demonstrated a potent systemic anti-inflammatory effect. This was evidenced by a significant

reduction in the plasma levels of several key pro-inflammatory cytokines.[3]

Cytokine LPS
LPS +
VPC01091.4
(30 mg/kg)

% Reduction Reference

IL-1β ~150 pg/mL ~50 pg/mL ~67% [3]

TNFα ~2000 pg/mL ~500 pg/mL ~75% [3]

IFNγ ~250 pg/mL ~100 pg/mL ~60% [3]
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Importantly, unlike FTY720, VPC01091.4 did not cause a reduction in blood lymphocyte counts,

confirming its lack of activity on S1P receptors.[2][3]

Signaling Pathway and Experimental Workflow
Diagrams
To visualize the mechanism of action and experimental procedures, the following diagrams are

provided.
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VPC01091.4 inhibits the TRPM7 ion channel.
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In Vivo Endotoxemia Experimental Workflow

WT C57BL/6 Mice
(12-week-old)

Intraperitoneal Injection:
- Vehicle

- LPS (1 mg/kg)
- VPC01091.4 (30 mg/kg)

- LPS + VPC01091.4

4 hours

Euthanasia & Sample Collection

Analysis:
- Blood Lymphocyte Counts

- Plasma Cytokine Levels (Luminex)
- Tissue Drug Levels (LC-MS)

Click to download full resolution via product page

Workflow for the mouse model of endotoxemia.

Experimental Protocols
Whole-Cell Patch Clamp Electrophysiology for TRPM7
Inhibition

Cell Line: HEK 293T cells overexpressing mouse TRPM7.[2]
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Transfection: Cells were transfected with a 10:1 ratio of WT mouse TRPM7 and eGFP using

jetOptimus transfection reagent. Recordings were obtained from GFP-positive cells 24 hours

post-transfection.[4]

Recording: Whole-cell currents were recorded using an Axopatch 200b amplifier. A 400 ms

ramp from -100 to +100 mV with a holding potential of 0 mV was used.[4]

Solutions: The pipette solution contained chelators to deplete intracellular free Mg2+, which

inhibits TRPM7, allowing for the measurement of maximal channel current.[2]

Drug Application: VPC01091.4 and other compounds were applied to the bath solution to

determine their inhibitory effects on the TRPM7 current. The IC50 was determined from

dose-response curves.[1]

Mouse Model of Sublethal Endotoxemia
Animals: 12-week-old, wild-type C57BL/6 mice were used.[3]

Treatment: Mice were given an intraperitoneal injection of lipopolysaccharide (LPS) at a dose

of 1 mg/kg. VPC01091.4 was co-administered at a dose of 30 mg/kg.[3]

Timepoint: Mice were euthanized 4 hours after the injection.[3]

Sample Collection: Blood was collected for the determination of whole blood drug levels,

lymphocyte counts, and plasma cytokine levels. Tissues such as the lung and brain were

also collected.[3]

Analysis: Plasma cytokine levels were determined using a Luminex assay. Whole-blood

levels of VPC01091.4 were measured by LC-MS. Lymphocyte counts were determined by an

automated hematology analyzer.[3]

Comparative Study of VPC01091 in Lung Ischemia-
Reperfusion Injury
It is important to note that a related compound, referred to as VPC01091, has been studied for

its effects on S1P receptors. This compound is described as a selective S1P receptor 1

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.researchgate.net/figure/VPC010914-AAL-149-and-L-threo-sphingosine-inhibit-TRPM7-current-A-Schematic_fig7_375517960
https://www.researchgate.net/figure/VPC010914-AAL-149-and-L-threo-sphingosine-inhibit-TRPM7-current-A-Schematic_fig7_375517960
https://pmc.ncbi.nlm.nih.gov/articles/PMC10635799/
https://www.benchchem.com/product/b12368276?utm_src=pdf-body
https://www.biorxiv.org/content/10.1101/2023.05.22.541802v1.full-text
https://www.researchgate.net/figure/VPC010914-suppresses-the-LPS-induced-systemic-inflammatory-response-in-vivo-A_fig4_375517960
https://www.benchchem.com/product/b12368276?utm_src=pdf-body
https://www.researchgate.net/figure/VPC010914-suppresses-the-LPS-induced-systemic-inflammatory-response-in-vivo-A_fig4_375517960
https://www.researchgate.net/figure/VPC010914-suppresses-the-LPS-induced-systemic-inflammatory-response-in-vivo-A_fig4_375517960
https://www.researchgate.net/figure/VPC010914-suppresses-the-LPS-induced-systemic-inflammatory-response-in-vivo-A_fig4_375517960
https://www.benchchem.com/product/b12368276?utm_src=pdf-body
https://www.researchgate.net/figure/VPC010914-suppresses-the-LPS-induced-systemic-inflammatory-response-in-vivo-A_fig4_375517960
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12368276?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


(S1PR1) agonist and S1P receptor 3 (S1PR3) antagonist. In a mouse model of lung ischemia-

reperfusion injury (IRI), VPC01091 was compared to FTY720.

Both FTY720 and VPC01091 were found to provide comparable protection from lung injury and

dysfunction.[5][6] They both significantly improved lung function, reduced vascular permeability,

and decreased the expression of pro-inflammatory cytokines (IL-6, IL-17, TNFα, etc.)

compared to the vehicle control.[5] There were no significant differences observed between the

VPC01091 and FTY720 treatment groups.[5][6] This suggests that the protective effects in this

model are primarily mediated by S1PR1 activation, and the S1PR3 antagonism of VPC01091

may offer an advantage by avoiding potential long-term effects associated with S1PR3

agonism.[7]

The distinction between VPC01091.4 (TRPM7 inhibitor) and VPC01091 (S1PR1

agonist/S1PR3 antagonist) is crucial for understanding the diverse therapeutic potential of this

class of compounds. The ".4" likely denotes a specific stereoisomer with a distinct

pharmacological profile.

In conclusion, VPC01091.4 represents a novel class of anti-inflammatory agents that function

through the inhibition of the TRPM7 ion channel, offering a therapeutic strategy that is

independent of S1P receptor modulation and the associated lymphopenia. Its efficacy in

preclinical models of inflammation highlights its potential for further development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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